molecular formula C13H20O B13104169 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde CAS No. 68991-97-9

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde

Cat. No.: B13104169
CAS No.: 68991-97-9
M. Wt: 192.30 g/mol
InChI Key: AQJANVUPNABWRU-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde is a chemical compound with the molecular formula C13H20O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring system that is fully hydrogenated and substituted with two methyl groups at the 8th position and an aldehyde group at the 2nd position.

Preparation Methods

The synthesis of 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde typically involves the hydrogenation of a naphthalene derivative followed by functional group modifications. One common method involves the hydrogenation of 2,3,8,8-tetramethyl-2-naphthyl ketone under high pressure and temperature conditions in the presence of a suitable catalyst. The resulting product is then subjected to oxidation to introduce the aldehyde group at the 2nd position .

Industrial production methods often utilize continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde can be compared with other similar compounds, such as:

    Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar naphthalene ring system but differ in the functional groups attached to the ring.

    5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-α,α,3,8-tetramethyl-, acetate: This compound has a similar hydrogenated naphthalene structure but includes an acetate group instead of an aldehyde group.

    6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol: This compound has a similar ring structure but includes an isopropenyl group and a hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

68991-97-9

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

8,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalene-2-carbaldehyde

InChI

InChI=1S/C13H20O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h9-10H,3-8H2,1-2H3

InChI Key

AQJANVUPNABWRU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1CC(CC2)C=O)C

Origin of Product

United States

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